molecular formula C7H9NO3 B104019 Ethyl 5-Methyloxazole-4-carboxylate CAS No. 32968-44-8

Ethyl 5-Methyloxazole-4-carboxylate

Cat. No.: B104019
CAS No.: 32968-44-8
M. Wt: 155.15 g/mol
InChI Key: JJBNOPBTDKFKLT-UHFFFAOYSA-N
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Description

Ethyl 5-Methyloxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H9NO3. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield the oxazole ring . The reaction typically requires a base such as sodium acetate and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Scientific Research Applications

Ethyl 5-Methyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group provides different reactivity compared to methyl esters, and the presence of the oxazole ring contributes to its stability and potential biological activity .

Biological Activity

Ethyl 5-Methyloxazole-4-carboxylate, a member of the isoxazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which includes a five-membered ring containing nitrogen and oxygen atoms. The ethyl ester functionality contributes to its solubility and reactivity, making it a valuable compound in medicinal chemistry and biological research.

  • Molecular Formula : C7H9NO3
  • Molecular Weight : 155.153 g/mol
  • CAS Number : 51135-73-0
  • InChI Key : KOMSQTMQKWSQDW-UHFFFAOYSA-N

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC7H9NO3
Molecular Weight155.153 g/mol
CAS Number51135-73-0
Log P (octanol-water)1.82

This compound exhibits its biological effects primarily through interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and catalytic activity .
  • Receptor Modulation : It has potential to interact with cellular receptors, influencing signal transduction pathways and altering cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies demonstrate that it can reduce inflammation markers in cellular models, indicating its potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.
  • Inflammation Model Study :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, suggesting its role in modulating inflammatory responses .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
Enzyme InhibitionPotential inhibition of specific enzymes

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its applications extend beyond academia into industrial settings where it is utilized in the production of specialty chemicals and materials .

Properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBNOPBTDKFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480754
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32968-44-8
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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